Di(4H-1,2,4-triazol-3-yl)methane
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Overview
Description
Di(4H-1,2,4-triazol-3-yl)methane is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Di(4H-1,2,4-triazol-3-yl)methane is a complex compound that has been found to interact with various targets. The primary targets of this compound are often metal ions in coordination polymers . These coordination polymers have been synthesized under solvothermal conditions by the reaction of this compound and varied metal salts .
Mode of Action
The interaction of this compound with its targets results in the formation of coordination polymers . These polymers have unique structures determined by single X-ray crystal diffraction . The compound’s mode of action is primarily through the formation of these polymers, which have been found to exhibit various properties such as luminescence .
Biochemical Pathways
The formation of coordination polymers suggests that it may influence metal ion homeostasis and related biochemical pathways .
Result of Action
The result of this compound’s action is the formation of coordination polymers with unique properties . For instance, some of these polymers have been found to exhibit luminescent properties . Additionally, some coordination polymers based on this compound have demonstrated anti-tumor activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the solvothermal conditions used in the synthesis of coordination polymers can impact the formation and properties of these polymers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di(4H-1,2,4-triazol-3-yl)methane typically involves the reaction of appropriate triazole precursors with methylene sources under controlled conditions. One common method involves the use of 3-amino-1,2,4-triazole as a starting material, which undergoes a series of reactions including alkylation and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Di(4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The
Properties
IUPAC Name |
5-(1H-1,2,4-triazol-5-ylmethyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c1(4-6-2-8-10-4)5-7-3-9-11-5/h2-3H,1H2,(H,6,8,10)(H,7,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSTUNVMBZXJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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